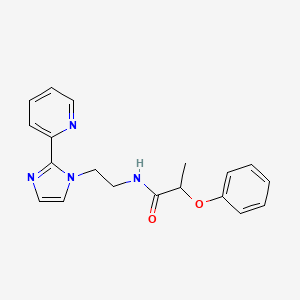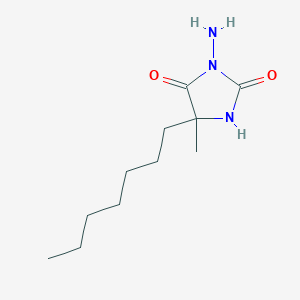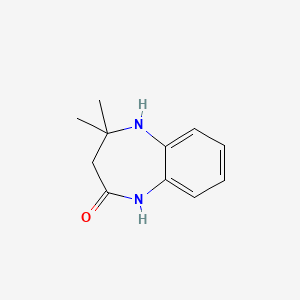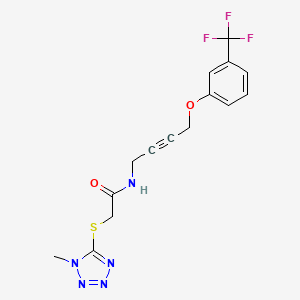
2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel heterocyclic compound with potential biological activities . It is part of a series of compounds designed and synthesized for evaluation against immortalized rat hepatic stellate cells (HSC-T6) .
Synthesis Analysis
The synthesis of this compound involves many chemical techniques as well as new computational chemistry applications . A key intermediate undergoes a Diels–Alder reaction with Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of the correspondent compound . This compound is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular formula of this compound is C20H19N3O2 . It has an average mass of 333.384 Da and a monoisotopic mass of 333.147736 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve a series of steps, including a Diels–Alder reaction . The specific reactions and conditions used can vary depending on the specific synthesis route chosen .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Cytochrome P450 Inhibitors
Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes are crucial for understanding drug-drug interactions and enhancing drug safety. Compounds such as 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) and 3-(2-methyl-1H-imidazol-1-yl)pyridine (MIP) are highlighted for their selectivity as CYP2A6 inhibitors, indicating the relevance of pyridine and imidazole derivatives in designing selective enzyme inhibitors (Khojasteh et al., 2011).
P2X3 and P2X2/3 Receptor Antagonists
Imidazo-pyridines, such as BLU-5937, have been studied for their potential in treating conditions like refractory chronic cough. This showcases the application of imidazole and pyridine derivatives in developing new therapeutic agents targeting specific receptor antagonists (Marucci et al., 2019).
Environmental Science Applications
- Emerging Contaminants in Aquatic Environments: The occurrence, fate, and behavior of parabens, which share phenolic structural features, in aquatic environments have been extensively reviewed. This research is significant for understanding the environmental impact of phenolic compounds and their derivatives, including those related to 2-phenoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide, in water systems (Haman et al., 2015).
Mecanismo De Acción
While the exact mechanism of action of this compound is not specified in the available literature, it is known that the compound exhibits a wide range of pharmacological activities . It has been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Direcciones Futuras
The literature suggests that this compound and its derivatives have potential as therapeutic candidates . Future research could focus on further exploring the biological activities of this compound and its derivatives, as well as optimizing the synthesis process . This could lead to the development of novel and safe tailored drugs .
Propiedades
IUPAC Name |
2-phenoxy-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-15(25-16-7-3-2-4-8-16)19(24)22-12-14-23-13-11-21-18(23)17-9-5-6-10-20-17/h2-11,13,15H,12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIBXFFQCSWNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CN=C1C2=CC=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2768610.png)
![5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2768614.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2768616.png)
![Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768617.png)

![methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2768620.png)
![N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2768622.png)


![3-(benzyloxy)bicyclo[3.2.0]heptan-6-ol](/img/structure/B2768628.png)
![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenoxyacetamide](/img/structure/B2768629.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B2768630.png)
![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)

